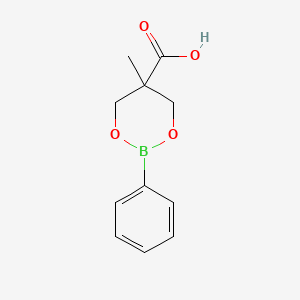

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Übersicht

Beschreibung

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid typically involves the reaction of phenylboronic acid with neopentyl glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium-based catalyst, and requires a controlled temperature and pressure environment .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require specific temperatures, pressures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phenylboronic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions are crucial in its applications in organic synthesis and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid neopentyl glycol ester: This compound has a similar structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound is structurally similar but has different substituents, affecting its reactivity and applications.

Uniqueness

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is unique due to its combination of a boronic acid group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in both research and industrial applications.

Biologische Aktivität

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a boron-containing organic compound known for its unique structural features and biological activity. With the molecular formula CHBO, it incorporates a dioxaborinane ring and a carboxylic acid group, enhancing its solubility and reactivity. This compound has garnered attention for its potential applications in enzyme inhibition, cellular signaling modulation, and organic synthesis.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a boron atom bonded to two oxygen atoms within the dioxaborinane ring, along with a phenyl group and a carboxylic acid moiety. This configuration allows for versatile interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Weight | 220.03 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 402.7 °C at 760 mmHg |

| CAS Number | 839720-60-4 |

Mechanism of Biological Activity

This compound exhibits significant biological activity primarily through its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins. This interaction can modulate enzyme activity and influence various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, making it useful in studying enzyme kinetics. Its reversible binding allows for the modulation of metabolic pathways, which is crucial in understanding cellular processes.

Cell Signaling Modulation

The compound's interactions with proteins can alter cell signaling pathways. By affecting protein interactions, it can influence cellular responses to external stimuli, thereby playing a role in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : One study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Cellular Assays : In cellular assays, this compound was shown to affect signaling pathways related to cell proliferation and apoptosis, indicating its potential role in cancer research.

- Synthesis and Application : The compound has been utilized as a reagent in organic synthesis, particularly in carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This versatility highlights its significance in both synthetic chemistry and biological applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-2-phenyldioxaborinane | CHBO | Contains dioxaborinane structure; versatile reagent |

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | CHBO | Lacks carboxylic acid; used primarily in cross-coupling |

| Phenylboronic Acid | CHBO | Simpler structure; widely used in various reactions |

The combination of a boronic acid group and a carboxylic acid group in this compound enhances its reactivity compared to other boron-containing compounds.

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-11(10(13)14)7-15-12(16-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBHKTQNPVOMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464041 | |

| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839720-60-4 | |

| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.